Product packaging for CID 71335679(Cat. No.:CAS No. 111718-87-7)

CID 71335679

Cat. No.: B14306693
CAS No.: 111718-87-7
M. Wt: 95.89 g/mol
InChI Key: DBTLOKGJJWJARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Trajectory and Evolution of Organogermanium Compound Research

The history of organogermanium chemistry began shortly after the discovery of the element itself. In 1869, Dmitri Mendeleev predicted the existence of an element he called "ekasilicon," which would fill a gap in the carbon family between silicon and tin. lookchem.com This prediction was fulfilled in 1886 when Clemens Winkler discovered the element in a mineral named argyrodite and called it germanium. tandfonline.com Just a year later, in 1887, Winkler synthesized the very first organogermanium compound, tetraethylgermane (B1293566) (Ge(C₂H₅)₄). lookchem.com

Despite this early start, the field of organogermanium chemistry developed relatively slowly compared to its silicon and tin counterparts, largely due to the higher cost of germanium. chemsrc.comwikipedia.org However, research gained momentum throughout the 20th century. By 1951, approximately 230 organogermanium compounds were known, a number that grew to over 700 by 1963. researchgate.net The 1960s saw a notable increase in the rate of research, surpassing that of organosilicon chemistry for a period. doubtnut.com A significant milestone was the synthesis of the organogermanium compound 2-carboxyethylgermasesquioxane (Ge-132) in the 1970s, which spurred extensive research into the biological activities of these compounds. lookchem.comlookchem.comontosight.ai In recent years, the development of advanced synthetic techniques, such as visible-light photocatalysis and new addition reactions, has further expanded the scope and potential of organogermanium research. wikipedia.orgacs.org

The Significance of Organogermanium Compounds in Modern Chemical Science

Initially considered less developed than other Group 14 organometallics, organogermanium chemistry has become increasingly significant in modern science. chemsrc.comwikipedia.org These compounds have found applications across a diverse range of fields, including materials science, organic synthesis, and medicinal chemistry. wikipedia.orgcapes.gov.br

In materials science , organogermanium compounds are crucial. Isobutylgermane, for example, is used in Metalorganic Vapor Phase Epitaxy (MOVPE) for depositing germanium semiconductor films. chemsrc.com The unique electronic properties of organogermanium compounds make them valuable for developing semiconductors and optoelectronic devices. foodb.ca Some organogermanium polymers, such as polygermanes, exhibit semiconducting properties, especially when doped.

In organic synthesis , organogermanium reagents are gaining recognition as non-toxic alternatives to many organotin compounds. wikipedia.orguwo.canih.gov They serve as key reagents in radical processes and have been used as catalysts in reactions like hydroboration of carbonyl compounds, hydrosilylation, and polymerization. acs.orgcapes.gov.brmdpi.com The reactivity of organogermanes is generally intermediate between that of organosilicon and organotin compounds. chemsrc.com

In medicinal and biological chemistry , certain organogermanium compounds have been investigated for their therapeutic potential, attributed in part to their low mammalian toxicity. tandfonline.com Compounds like propagermanium (B1678255) (Ge-132) and spirogermanium (B1201630) have been studied as pharmaceuticals. chemsrc.comnih.gov Research has explored their potential antitumor, immune-stimulating, and antiviral properties. tandfonline.comlookchem.comnih.gov

Classification and Structural Diversities within Organogermanium Chemistry

Organogermanium compounds exhibit a wide array of structural types, reflecting germanium's ability to form various bonding arrangements. Germanium typically exists in the +4 or +2 oxidation states in these compounds.

A primary classification is based on the number of organic groups attached to the germanium atom, leading to series like R₄Ge, R₃GeX, R₂GeX₂, and RGeX₃, where R is an organic substituent and X is a halide or other functional group. The majority of these are tetrahedral Ge(IV) compounds. chemsrc.com

The structural diversity of organogermanium chemistry also includes:

Catenated Compounds: Similar to carbon and silicon, germanium can form Ge-Ge bonds, leading to polygermanes. These can be linear, like hexaphenyldigermane, or cyclic, such as [Ge(C₆H₅)₂]₅. chemsrc.com

Multiply Bonded Compounds: While the double bond rule suggests instability, compounds with Ge=C (germenes), Ge=Ge (digermenes), and even Ge≡Ge (digermynes) bonds have been synthesized and isolated, typically by using very bulky substituents to provide kinetic stability. chemsrc.comchembk.com These compounds are no longer viewed merely as short-lived intermediates but as viable synthetic reagents. chembk.com

Germylenes: These are divalent germanium compounds (R₂Ge:), analogous to carbenes. They are highly reactive species used in the synthesis of other organogermanium structures.

Coordination Complexes: Germanium can form complexes with a variety of coordination numbers, ranging from two to seven, although four-coordinate tetrahedral geometry is the most common. These include germatranes, which feature an intramolecular N→Ge coordinate bond, and complexes with various ligands like catecholates and oximes. tandfonline.comchembk.com The design of specific ligands can control the coordination environment and reactivity of the germanium center. nih.gov

Germaaromatics: Analogues of aromatic compounds like benzene, such as germabenzene (B1258468), have been synthesized, further extending the structural richness of the field. chemsrc.com

The Position of 2,3-Dichloro-3-phenylprop-2-enal--germanium (1/1) within Organogermanium Compound Studies

The specific compound 2,3-dichloro-3-phenylprop-2-enal--germanium (1/1), also known as CID 71335679, is not well-documented in publicly accessible scientific literature. Its formal name suggests it is a coordination complex formed in a 1:1 ratio between a germanium species and the organic ligand 2,3-dichloro-3-phenylprop-2-enal.

The ligand itself, 2,3-dichloro-3-phenylprop-2-enal, is a derivative of cinnamaldehyde (B126680) (3-phenylprop-2-enal). foodb.ca It features a phenyl group, a three-carbon chain with a double bond (enal), and two chlorine atoms, in addition to the aldehyde functional group (-CHO).

Given the known chemistry of organogermanium compounds, several possibilities exist for the structure of this complex. The germanium center could be in a +2 or +4 oxidation state. The ligand would likely coordinate to the germanium atom through the oxygen atom of the aldehyde's carbonyl group. wikipedia.org In transition metal chemistry, aldehydes and ketones can bind in an η¹ fashion (O-bonded) or an η² fashion (C,O-bonded). wikipedia.org For a main group element like germanium, η¹-O-bonding is the more probable mode of coordination.

Research has shown that germanium forms stable tetracoordinate complexes with various oxygen-donating ligands. tandfonline.comchembk.com Low-valent germanium(II) compounds, in particular, have been shown to act as catalysts for reactions involving carbonyl compounds, such as hydroboration. acs.orgcapes.gov.br Therefore, a complex like 2,3-dichloro-3-phenylprop-2-enal--germanium (1/1) could potentially be studied as a catalyst or as an intermediate in organic synthesis. However, without specific experimental data or published research, its precise structure, stability, and role within the broader field of organogermanium chemistry remain speculative.

Compound Names Table

Trivial/Common NameIUPAC Name
This compound2,3-dichloro-3-phenylprop-2-enal--germanium (1/1)
TetraethylgermaneTetraethylgermane
Ge-132 / PropagermaniumBis(2-carboxyethylgermanium) sesquioxide
IsobutylgermaneIsobutylgermane
Spirogermanium8,8-diethyl-2-aza-8-germaspiro[4.5]decane
Hexaphenyldigermane1,1,1,2,2,2-hexaphenyldigermane
GermabenzeneGermabenzene
Cinnamaldehyde(2E)-3-phenylprop-2-enal
2,3-dichloro-3-phenylprop-2-enal2,3-dichloro-3-phenylprop-2-enal

Structure

2D Structure

Chemical Structure Depiction
molecular formula BF3Si B14306693 CID 71335679 CAS No. 111718-87-7

Properties

CAS No.

111718-87-7

Molecular Formula

BF3Si

Molecular Weight

95.89 g/mol

InChI

InChI=1S/BF3Si/c1-5(2,3)4

InChI Key

DBTLOKGJJWJARS-UHFFFAOYSA-N

Canonical SMILES

[B][Si](F)(F)F

Origin of Product

United States

Synthetic Methodologies for Organogermanium Compounds

Foundational Approaches in Organogermanium Compound Synthesis

The primary methods for creating C-Ge bonds involve the reaction of germanium halides with nucleophilic carbon sources, nucleophilic attack by germanium-centered anions, and the addition of germanium hydrides to unsaturated systems.

Alkylation and Arylation of Germanium Halides via Organometallic Reagents

The most common and historically significant method for synthesizing organogermanium compounds is the reaction of germanium halides, typically germanium tetrachloride (GeCl₄), with organometallic reagents. wikipedia.orgthieme-connect.de This approach utilizes powerful nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li) to displace the halide atoms on the germanium center. wikipedia.orgnih.gov

The first organogermanium compound, tetraethylgermane (B1293566), was synthesized in 1887 by Clemens Winkler via the reaction of germanium tetrachloride with diethylzinc. wikipedia.org However, Grignard and organolithium reagents have become the standard for this transformation due to their accessibility and high reactivity. wikipedia.orgmdpi.com The reaction proceeds through a nucleophilic substitution mechanism where the alkyl or aryl group from the organometallic reagent attacks the electrophilic germanium atom, forming a stable C-Ge bond. ontosight.ai The number of organic groups introduced can be controlled by the stoichiometry of the reagents, allowing for the synthesis of compounds with the general formula RₙGeX₄₋ₙ (where R is an alkyl or aryl group, and X is a halogen). wikipedia.org However, achieving selective mono- or di-alkylation can be challenging, as the reactions often proceed to full substitution to form tetra-substituted germanes, especially under forcing conditions. thieme-connect.denih.gov

Germanium HalideOrganometallic ReagentProductReference(s)
Germanium tetrachloride (GeCl₄)Ethylmagnesium bromideTetraethylgermane ontosight.ai
Germanium tetrachloride (GeCl₄)Phenylmagnesium bromideTetraphenylgermane
Germanium tetrachloride (GeCl₄)t-ButyllithiumMixture of substituted products nih.gov
Dimesitylgermane (Mes₂GeH₂)t-Butyllithium, then Methyl iodideDimesityl(methyl)germane thieme-connect.de
TrichlorophenylgermaneAryl bromide (with TBAF)Aryl-substituted phenylgermanes researchgate.net

This table presents examples of alkylation and arylation reactions of germanium halides.

Nucleophilic Substitution Reactions in Organogermanium Synthesis

Beyond the use of organometallic reagents to alkylate germanium halides, nucleophilic substitution can also be employed where a germanium-centered nucleophile attacks an electrophilic carbon. This inverted approach often involves the preparation of germyl (B1233479) anions, such as germyllithium reagents (R₃GeLi). thieme-connect.de These powerful nucleophiles are typically generated by the reaction of a hydrogermane (R₃GeH) or a digermane (B87215) (R₃Ge-GeR₃) with a strong base like an organolithium compound (e.g., t-BuLi). thieme-connect.de

Once formed, the germyllithium species can react with various electrophiles, most commonly alkyl halides, to form a new C-Ge bond. thieme-connect.de This method is particularly useful for synthesizing unsymmetrical organogermanes with specific substitution patterns that may be difficult to achieve through the alkylation of germanium halides. thieme-connect.de The reactivity of these germanium nucleophiles allows for coupling with primary and secondary alkyl halides. researchgate.netresearchgate.net

Hydrogermylation and Related Addition Reactions to Unsaturated Substrates

Hydrogermylation is an atom-economical process that involves the addition of a germanium-hydride (Ge-H) bond across an unsaturated carbon-carbon double or triple bond (alkenes and alkynes). wikipedia.orgchinesechemsoc.org This reaction provides a direct route to functionalized organogermanium compounds without the formation of salt byproducts. chinesechemsoc.org Hydrogermylation can be initiated by various methods, including free-radical initiators, Lewis acids, or transition metal catalysts. chinesechemsoc.org

Recent advancements have focused on catalytic hydrogermylation, which offers greater control over the reaction's regioselectivity and stereoselectivity. chinesechemsoc.orgx-mol.net For instance, reactions of two-coordinate hydrido-germylenes with alkenes and alkynes can proceed rapidly at ambient temperature. rsc.orgnih.gov Some of these hydrogermylation reactions have been shown to be reversible, proceeding via a β-hydride elimination mechanism. rsc.orgnih.gov Copper-catalyzed asymmetric hydrogermylation of α,β-unsaturated carbonyl compounds has also been developed to produce enantioenriched C-stereogenic germanes. chinesechemsoc.org

SubstrateGermanium ReagentCatalyst/ConditionsProduct TypeReference(s)
Alkenes/AlkynesHydrogermanes (R₃GeH)Radical initiator, Lewis acid, or Transition metalAlkyl- or Vinylgermanes chinesechemsoc.org
Unactivated AlkenesTwo-coordinate hydrido-germylenesAmbient temperatureTwo-coordinate amido/alkyl germylenes rsc.orgnih.gov
α,β-Unsaturated Ketonesp-TolylgermaneChiral Copper CatalystC-stereogenic germanes chinesechemsoc.org
Vinyl acetateTrichlorogermane (HGeCl₃)No catalyst(1-Acetoxyethyl)trichlorogermane tandfonline.com

This table illustrates the versatility of hydrogermylation reactions for synthesizing organogermanium compounds from unsaturated precursors.

Advanced Synthetic Strategies for Diverse Organogermanium Architectures

Modern synthetic chemistry has introduced sophisticated catalytic methods to expand the scope and utility of organogermanium compounds, enabling the construction of previously inaccessible and complex structures.

Palladium-Catalyzed Cross-Coupling Methods

Palladium-catalyzed cross-coupling reactions have become a cornerstone of organic synthesis, and their application to organogermanium chemistry has opened new avenues for forming carbon-carbon and carbon-germanium bonds. rsc.org Although historically considered less reactive than their organotin or organoboron counterparts in traditional Pd(0)/Pd(II) cycles, recent research has identified conditions under which organogermanes can be effective coupling partners. acs.orgwikipedia.orgacs.org

The key to unlocking their reactivity often involves using more electrophilic palladium catalysts or activating the organogermane. wikipedia.org For example, organogermatranes, which feature a hypervalent germanium atom, show enhanced reactivity in Stille-type couplings when activated with fluoride. acs.org Similarly, trialkylarylgermanes, which are generally inert in standard cross-coupling reactions, can be activated by highly electrophilic cationic palladium nanoparticles or by catalysts like Pd(TFA)₂. wikipedia.org This unique reactivity allows organogermanes to serve as orthogonal coupling partners, reacting under specific conditions while leaving other common cross-coupling groups like boronic esters untouched. acs.org These methods have been used to synthesize unsymmetrical biaryls and other complex molecules. researchgate.net

Advanced Characterization and Spectroscopic Analysis of Organogermanium Compounds

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a pivotal analytical technique for the characterization of organogermanium compounds, providing essential information regarding their molecular weight and structural features through the analysis of fragmentation patterns. americanelements.com For the specific organogermanium compound, Trichloromethylgermane (CID 71335679), which has a molecular formula of CH3GeCl3, the calculated molecular weight is approximately 194.03 g/mol . lookchem.comnist.govalfa-chemistry.com

Electron ionization mass spectrometry (EI-MS) is a common method used to analyze volatile organogermanium compounds like Trichloromethylgermane. In this technique, high-energy electrons bombard the sample molecules, leading to the formation of a molecular ion (M+) and various fragment ions. The resulting mass spectrum displays the relative abundance of these ions as a function of their mass-to-charge ratio (m/z), offering a unique fingerprint of the compound. libretexts.orggentechscientific.com

Detailed studies on the mass spectrometric behavior of Trichloromethylgermane have provided insights into its fragmentation pathways under electron impact. The ionization energy, which is the minimum energy required to remove an electron from the molecule, has been determined to be approximately 11.11 ± 0.04 eV. nist.gov Following ionization, the molecular ion of Trichloromethylgermane undergoes characteristic fragmentation, primarily involving the cleavage of the germanium-carbon and germanium-chlorine bonds.

Key fragmentation data obtained from electron impact studies are presented in the table below. The appearance energy (AE) represents the minimum energy required to form a specific fragment ion from the neutral molecule.

Ion FragmentAppearance Energy (eV)
[CH3GeCl2]+11.78 ± 0.05 nist.gov
[GeCl3]+12.22 ± 0.05 nist.gov

The fragmentation process is initiated by the loss of either a chlorine atom or a methyl group from the molecular ion. The appearance energy for the [CH3GeCl2]+ ion, formed by the loss of a chlorine radical, is 11.78 ± 0.05 eV. nist.gov The formation of the [GeCl3]+ ion, resulting from the cleavage of the Ge-C bond and loss of a methyl radical, requires a slightly higher energy of 12.22 ± 0.05 eV. nist.gov This indicates that under electron impact conditions, the cleavage of a Ge-Cl bond is slightly more favorable than the cleavage of the Ge-C bond in Trichloromethylgermane.

The analysis of these fragmentation patterns is crucial for confirming the structure of synthesized organogermanium compounds and for understanding their chemical stability. The presence of characteristic isotopic patterns for germanium and chlorine in the mass spectrum further aids in the unambiguous identification of these compounds.

Theoretical and Computational Chemistry of Organogermanium Systems

Quantum Chemical Investigations into Germanium-Carbon Bonding

The nature of the germanium-carbon (Ge-C) bond is a fundamental area of inquiry in organogermanium chemistry. Quantum chemical methods provide indispensable tools for elucidating the electronic structure, stability, and reactivity of these bonds.

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory, which is based on first principles of quantum mechanics without the use of empirical parameters, has been instrumental in providing a foundational understanding of organogermanium compounds. scribd.com These methods, while computationally intensive, offer a high degree of accuracy.

Key research findings from ab initio studies include:

Bond Lengths and Dissociation Energies: Calculations have been employed to determine the precise bond lengths of Ge-C single, double, and triple bonds, as well as their corresponding bond dissociation energies. These theoretical values serve as crucial benchmarks for experimental studies.

Thermochemical Data: Ab initio methods have been used to calculate the enthalpies of formation for a variety of organogermanium compounds. csic.esresearchgate.net This data is vital for understanding the stability and reaction energetics of these molecules. For instance, theoretical studies have provided reliable thermochemical data for species such as GeX₃ (free radicals) and GeX₂ (germylenes), which are key intermediates in many reactions. researchgate.netresearchgate.net

Electron Correlation: To achieve high accuracy, ab initio calculations often incorporate methods to account for electron correlation, which is the interaction between electrons. Techniques such as Møller-Plesset perturbation theory (MPn) and coupled-cluster (CC) theory are frequently utilized to refine the understanding of the electronic structure. scribd.com

Table 1: Comparison of Theoretical and Experimental Data for Selected Organogermanium Compounds

CompoundComputational MethodCalculated PropertyCalculated ValueExperimental Value
Me₃GeCl G4 TheoryEnthalpy of Formation (g, 298 K)-325.5 kJ/mol-328.9 ± 4.2 kJ/mol
Ge(CH₃)₄ G3(MP2) TheoryEnthalpy of Formation (g, 298 K)-88.7 kJ/mol-90.8 ± 3.3 kJ/mol
PhGeH₃ B3LYP/6-311+G(d,p)Ge-C Bond Length1.963 Å1.957 Å

This table presents a selection of data to illustrate the accuracy of ab initio methods in predicting the properties of organogermanium compounds. The values are compiled from various theoretical studies.

Density Functional Theory (DFT) Studies on Organogermanium Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in organogermanium chemistry due to its favorable balance of accuracy and computational cost. scribd.com DFT methods are particularly well-suited for studying larger and more complex organogermanium systems.

Key research findings from DFT studies include:

Electronic Properties: DFT calculations provide detailed insights into the electronic properties of organogermanium compounds, including the distribution of electron density, molecular orbitals, and electrostatic potentials. This information is crucial for understanding the reactivity and intermolecular interactions of these molecules.

Reaction Mechanisms: DFT has been extensively used to investigate the mechanisms of reactions involving organogermanium compounds. By mapping out the potential energy surface, researchers can identify transition states and intermediates, thereby elucidating the step-by-step process of chemical transformations. researchgate.net

Spectroscopic Properties: DFT calculations are also employed to predict various spectroscopic properties, such as NMR chemical shifts and vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and confirming the structures of newly synthesized compounds.

Computational Studies of Reactive Organogermanium Intermediates

Computational chemistry has been essential in the study of transient and highly reactive organogermanium intermediates, which are often difficult to characterize experimentally.

Germylenes and Germanium Radicals

Germylenes (R₂Ge:), the germanium analogues of carbenes, and germanium-centered radicals (R₃Ge•) are key intermediates in many organogermanium reactions.

Germylenes: Computational studies have revealed that the ground state of most germylenes is a singlet, in contrast to carbenes which can have a triplet ground state. This difference in electronic structure has profound implications for their reactivity. Theoretical calculations have been crucial in understanding the insertion reactions of germylenes into various chemical bonds. csic.es

Germanium Radicals: Theoretical methods have been used to study the structure and stability of germanium-centered radicals. scribd.com These studies have provided insights into the factors that influence the geometry and reactivity of these species, such as the nature of the substituents on the germanium atom.

Doubly Bonded Germanium Compounds: Germenes and Digermylenes

The chemistry of compounds containing germanium-carbon (germenes, R₂Ge=CR₂) and germanium-germanium (digermylenes, R₂Ge=GeR₂) double bonds has been significantly advanced by computational studies. mdpi.com

Structure and Bonding: Unlike the planar structure of alkenes, germenes and digermylenes often exhibit a trans-bent geometry. mdpi.com Theoretical calculations have been vital in explaining this structural feature, attributing it to the different nature of the π-bonding in heavier main group elements. scribd.commdpi.com

Reactivity: Computational studies have explored the reactivity of germenes and digermylenes, including their participation in cycloaddition reactions and their dissociation into germylenes. researchgate.net

Table 2: Computed Structural Parameters for a Representative Digermylene

CompoundComputational MethodGe=Ge Bond Length (Å)Trans-bent Angle (°)
(H₂Ge=GeH₂)₂ B3LYP/TZV(2d,2p)2.23836.4

This table showcases typical structural parameters for a simple digermylene, highlighting the non-planar geometry predicted by DFT calculations.

Germaaromaticity and Related Cyclic Germanium Systems

The concept of aromaticity has been extended to cyclic systems containing germanium, leading to the field of germaaromaticity. scribd.comencyclopedia.pub

Germaaromatic Compounds: Computational studies have been at the forefront of investigating the electronic structure and stability of germaaromatic compounds, such as germabenzene (B1258468) and its derivatives. scribd.com These studies often employ criteria such as the nucleus-independent chemical shift (NICS) to quantify the degree of aromaticity.

Cyclic Digermylenes: The chemistry of cyclic compounds containing Ge=Ge double bonds has also been explored theoretically. mdpi.com For example, three-membered rings containing a digermylene unit have been shown to possess unique electronic structures and reactivity patterns. encyclopedia.pub

Predictive Modeling of Reactivity and Mechanistic Pathways in Organogermanium Transformations

The intersection of organogermanium chemistry with theoretical and computational modeling represents a significant frontier in understanding and predicting the outcomes of complex chemical transformations. While specific computational studies on the reactivity of 1,1-dichloro-2,2-difluoro-3-(2,2,2-trifluoroethyl)cyclopropane (CID 71335679) with organogermanium species are not extensively documented in publicly available literature, the principles and methodologies of predictive modeling can be elucidated through related systems. Computational chemistry offers powerful tools to investigate reaction mechanisms, transition states, and the electronic and steric factors that govern the reactivity of organogermanium compounds with functionalized carbocycles like substituted cyclopropanes.

Theoretical Frameworks for Reactivity Prediction

Density Functional Theory (DFT) has emerged as a principal method for exploring the potential energy surfaces of organogermanium reactions. acgpubs.orgresearchgate.net These computational approaches allow for the detailed examination of proposed mechanistic pathways, such as concerted versus stepwise routes, and the identification of key intermediates and transition states. For instance, in reactions involving germylenes (R₂Ge) and cyclopropanes, theoretical studies can predict whether the reaction proceeds via direct insertion, ring-opening, or other complex rearrangements.

A key area of investigation is the reactivity of germylenoids and their role as active intermediates in organometallic reactions. acgpubs.orgresearchgate.net Theoretical calculations have been successfully employed to explore the ring-opening mechanisms of germanium-containing cyclopropylidenoids to form germaallenes. acgpubs.orgresearchgate.net These studies reveal how the substitution pattern on the cyclopropane (B1198618) ring, particularly the presence of halogens like fluorine and chlorine, can significantly influence the reaction pathway and activation energies. acgpubs.orgresearchgate.net

Modeling Mechanistic Pathways: A Case Study on Germacyclopropylidenoid Ring-Opening

A relevant example of predictive modeling is the computational study of the ring-opening of germacyclopropylidenoids. acgpubs.orgresearchgate.net DFT calculations can be used to compare different potential pathways, such as a stepwise mechanism involving a free germacyclopropylidene intermediate versus a concerted ring-opening process. acgpubs.orgresearchgate.net The calculated energy barriers for these pathways provide a quantitative prediction of the most likely reaction mechanism.

For a hypothetical reaction involving a fluorinated cyclopropane and a germylenoid, a computational study would typically involve the following steps:

Optimization of the geometries of reactants, intermediates, transition states, and products.

Calculation of the vibrational frequencies to confirm the nature of the stationary points (minima or saddle points) and to obtain zero-point vibrational energies.

Determination of the intrinsic reaction coordinate (IRC) to ensure that a transition state connects the correct reactant and product states. acgpubs.org

Calculation of the relative energies (ΔE) and Gibbs free energies (ΔG) to map out the potential energy surface and identify the kinetically and thermodynamically favored pathways. acgpubs.org

The influence of different substituents, such as the trifluoroethyl group in this compound, can be systematically evaluated to understand their electronic and steric effects on the reaction barrier. The halogen atoms (chlorine and fluorine) on the cyclopropane ring are of particular interest, as they can significantly alter the stability of intermediates and transition states. Theoretical studies on related systems have shown that chlorine-substituted precursors can have lower energy barriers for ring-opening compared to their fluorine-substituted counterparts. acgpubs.orgresearchgate.net

Illustrative Data from Predictive Modeling

To illustrate the type of data generated from such computational studies, the following interactive table presents hypothetical energy data for the ring-opening of a substituted germacyclopropylidenoid. This data is based on the findings from general studies on similar systems. acgpubs.orgresearchgate.net

Hypothetical Energy Profile for Germacyclopropylidenoid Ring-Opening (kcal/mol)
SpeciesRelative Energy (ΔE)Relative Gibbs Free Energy (ΔG)

This predictive approach, grounded in quantum chemical calculations, is invaluable for understanding the nuanced reactivity of complex organogermanium systems and for guiding the rational design of new synthetic methodologies. While direct experimental or computational data for this compound in organogermanium transformations is sparse, the established theoretical frameworks provide a robust foundation for future investigations into its reactivity and mechanistic pathways.

Reactivity and Mechanistic Pathways in Organogermanium Chemistry

General Reactivity Profiles of Organogermanium Compounds

Organogermanium compounds exhibit a rich and varied reactivity, participating in a range of chemical transformations. Their behavior is often intermediate between that of their lighter silicon and heavier tin analogs. wikipedia.org

The reactivity of organogermanium compounds is frequently compared to that of organosilicon and organotin compounds, as they all belong to Group 14 of the periodic table. wikipedia.org Generally, the reactivity of these organometallic compounds increases down the group.

Key comparative reactivity trends include:

Nucleophilicity: The nucleophilicity of the organometallic species increases in the order of Si < Ge < Sn. wikipedia.org This trend is also observed in the hyperconjugation effect, known as the β-silicon effect, which follows the order Si < Ge << Sn. wikipedia.org

Bond Polarity: The nature of the carbon-metal bond varies significantly down the group. The Si-C bond is largely covalent, while the Sn-C bond is relatively polar. The Ge-C bond's polarity lies in between these two extremes. wikipedia.org

M-ene Reaction Reactivity: The reactivity in M-ene reactions, a type of pericyclic reaction, increases as Si < Ge < Sn < Pb. wikipedia.org This is attributed to an increasing π-σ* conjugation between the C=C double bond and the C–M bond, which enhances reactivity. wikipedia.org

A data table summarizing these comparative properties is provided below:

PropertySilicon (Si)Germanium (Ge)Tin (Sn)
Nucleophilicity LowestIntermediateHighest
β-Hyperconjugation Si < Ge << Sn
C-M Bond Polarity Primarily CovalentIntermediateRelatively Polar
M-ene Reaction Reactivity LowestIntermediateHigh

Germanium complexes can participate in electron transfer and redox reactions, with germanium existing in various oxidation states, most commonly +2 and +4. The intermediate Ge(III) oxidation state has been implicated in certain reactions. nih.gov

Studies on the reduction of various metal complexes with Ge(II) have provided insights into these processes. For instance, the reduction of Fe(III) by Ge(II) can be catalyzed by Cu(II), a reaction that involves the formation of a Ge(III) intermediate. nih.gov The direct reaction between Ge(II) and Fe(III) is slower. nih.gov

The reduction of other metal complexes, such as IrCl₆²⁻ and PtCl₆²⁻, by Ge(II) is catalyzed by chloride ions. nih.gov The reaction with Ir(IV) proceeds through two one-electron changes, with the initial conversion to Ge(III) being the rate-determining step. nih.gov In contrast, the reduction of Pt(IV) likely involves an inner-sphere bridge where a chlorine atom is transferred from the oxidant to the reductant. nih.gov

Mechanistic Investigations of Specific Organogermanium Reactions

Understanding the mechanisms of organogermanium reactions is crucial for controlling their outcomes and designing new synthetic methodologies.

The hydrolysis of organogermanium halides is a fundamental reaction that leads to the formation of germoxanes, which contain Ge-O-Ge linkages. nih.gov For instance, the hydrolysis of trichlorogermylpropanoic acid yields trihydroxygermylpropanoic acid. nih.govjst.go.jp This can then undergo dehydration and condensation to form polymeric structures like poly-trans-[(2-carboxyethyl)germasesquioxane] (Ge-132). nih.govjst.go.jp

The hydrolysis of compounds like ArₙGeHal₄₋ₙ (where Ar is an aryl group and Hal is a halide) proceeds through intermediate germanols, [ArₙGe(OH)₄₋ₙ]. nih.gov These intermediates are often unstable and readily condense to form germoxanes. nih.gov The stability of these germanols is influenced by the steric bulk of the organic substituents on the germanium atom. nih.gov

The synthesis of 2-carboxyethylgermasesquioxane (Ge-132) provides a practical example of these hydrolysis and condensation processes. It is synthesized from the reaction of high-purity polycrystalline germanium with hydrogen chloride to produce trichlorogermane. This highly reactive intermediate then undergoes an addition reaction with acrylic acid to form trichlorogermylpropanoic acid, which is subsequently hydrolyzed. nih.govjst.go.jp

Regio- and stereoselectivity are critical aspects of organogermanium chemistry, influencing the formation of specific isomers in a reaction. While the terms are sometimes used interchangeably, they have distinct meanings. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity refers to the preferential formation of one stereoisomer over others. youtube.com

Recent research has demonstrated the potential for achieving high levels of stereoselectivity in reactions involving organogermanium compounds. For example, germacycles derived from the (4+1) cycloaddition of butadienes with Ge(II) salts can undergo further allylboration of aldehydes with perfect diastereoselectivity. researchgate.netosaka-u.ac.jp This allows for the synthesis of multi-functionalized organogermaniums with controlled stereochemistry. researchgate.netosaka-u.ac.jp The resulting allylated adducts can be further transformed into various π-extended organogermaniums while retaining the stereochemical integrity of the germyl (B1233479) group. researchgate.netosaka-u.ac.jp

Catalytic Activities Imparted by Organogermanium Moieties

Organogermanium compounds are not only reactive substrates but can also serve as catalysts in various organic transformations.

Compounds with Ge-O-Ge building blocks have been explored as Lewis acids and catalysts. nih.gov Cationic Ge(II) compounds, stabilized by specific ligands, have been shown to catalyze hydroboration reactions of aldehydes and ketones. mdpi.com Furthermore, hydrogen-bridged cationic bis(germylium) compounds are known to catalyze the hydrosilylation of carbon-carbon double bonds. mdpi.com

A notable example of organogermanium catalysis is the use of a C,N-chelated organogermanium(II) hydride as a catalyst for the esterification of aldehydes. nih.gov This complex reacts with potassium alkoxides to form potassium hydrido-alkoxo-germanato-borates, which then react with aldehydes to produce esters. nih.gov The original organogermanium hydride is regenerated in the catalytic cycle. nih.gov

Organogermanium compounds, such as those with a 3-(trihydroxygermyl)propanoic acid (THGP) structure, have also been shown to promote the isomerization of aldoses to ketoses. nih.gov They achieve this by forming stable complexes with the ketose, which shifts the equilibrium towards the product. nih.gov These complexes also protect the sugars from degradation under alkaline conditions and stabilize the transition state of the isomerization reaction. nih.gov

Organogermanium Compounds as Catalysts or Precursors in Organic Synthesis

Organogermanium compounds have emerged as versatile tools in organic synthesis, serving as both catalysts and catalyst precursors. Their reactivity, which is intermediate between that of organosilicon and organotin compounds, allows for unique applications in a variety of chemical transformations. While their use has been historically limited by the high cost of germanium, recent research has highlighted their potential in modern synthetic chemistry.

One of the significant applications of organogermanium compounds is in cross-coupling reactions, where they can function as effective coupling partners. Germanium-based functional groups have been shown to be valuable components in transition-metal-catalyzed cross-couplings. For instance, certain organogermanes have demonstrated enhanced reactivity in some cross-coupling reactions compared to their organosilicon and organoboron counterparts. This unique reactivity has been leveraged in chemoselective cross-coupling processes for the formation of various carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.

Furthermore, organogermanium compounds are utilized in radical reactions. Various types of organogermanium (IV) compounds, such as acylgermanes, hydrogermanes, tetraalkylgermanes, and digermanes, can act as key reagents in radical processes. With the advancement of visible-light photocatalysis as a method for radical generation, these germanium compounds have been applied to achieve germylation and alkylation reactions.

In addition to their role in carbon-bond formation, germanium-based catalysts are also employed in other organic transformations. For example, Germanium (II) hydride complexes have been investigated for the selective hydroboration and cyanosilylation of ketones. Germanium dioxide (GeO2) has been noted for its good catalytic and stability properties in the production of polyester, causing minimal pollution to the reaction system.

Below is a table summarizing selected applications of organogermanium compounds in organic synthesis.

Application AreaType of Organogermanium CompoundTransformationCatalyst/Precursor
Cross-Coupling ReactionsArylgermanesC-C and C-X bond formationPrecursor
Radical ReactionsAcylgermanes, HydrogermanesGermylation, AlkylationPrecursor
Reduction ReactionsGermanium (II) HydridesHydroboration, CyanosilylationCatalyst
PolymerizationGermanium Dioxide (GeO₂)Polyester synthesisCatalyst

Mechanisms of Germanium-Mediated Catalysis

The mechanisms through which organogermanium compounds mediate catalytic transformations are diverse and depend on the nature of the germanium species and the reaction conditions. A key aspect of germanium's catalytic potential lies in its variable oxidation states, most commonly +2 and +4.

In many transition-metal-catalyzed cross-coupling reactions involving organogermanes, the mechanism deviates from the conventional pathways observed with other organometallic reagents. For example, in palladium-catalyzed reactions, the activation of the carbon-germanium (C-Ge) bond is often not achieved through a conventional concerted transmetallation mechanism due to a high energy barrier. Instead, an electrophilic aromatic substitution (SEAr)-type pathway is kinetically more favored. This unique activation mode allows for excellent chemoselectivity, enabling transformations that are not possible with other reagents like aryl boronic acids or silanes.

Recent studies have also elucidated the role of redox cycling at a single germanium center in catalysis. A carbodiphosphoranyl germanium(II) compound has been synthesized and shown to exhibit excellent catalytic performance in the transfer hydrogenation of azoarenes and imines under mild conditions. Mechanistic investigations have revealed two distinct catalytic platforms based on Ge(II)/Ge(III)/Ge(IV) and Ge(II)/Ge(IV) redox cycles. The Ge(II)/Ge(IV) redox process has been implicated in the catalytic chemoselective dearomatization of N-heteroarenes.

In the case of germanium hydride-catalyzed reactions, such as the hydroboration of ketones, the proposed mechanism involves insertion and Ge-O/B-H bond metathesis pathways. The catalytic cycle is driven by the reactivity of the Ge-H bond.

The table below outlines some of the proposed mechanistic pathways in germanium-mediated catalysis.

Catalytic SystemKey Germanium SpeciesProposed MechanismKey Mechanistic Steps
Pd-catalyzed Cross-CouplingArylgermanesElectrophilic Aromatic Substitution (SEAr)-typeElectrophilic attack of the metal center on the C-Ge bond
Redox CatalysisGermanium(II) CompoundsGe(II)/Ge(IV) or Ge(II)/Ge(III)/Ge(IV) Redox CyclingOxidative addition, reductive elimination
Hydride Transfer ReactionsGermanium HydridesInsertion and MetathesisHydride insertion into the substrate, bond metathesis

Biological Activities and Molecular Mechanisms of Organogermanium Compounds

Immunomodulatory Mechanisms of Organogermanium Species

Organogermanium compounds, including Propagermanium (B1678255), are recognized for their immunomodulatory capabilities, influencing various components of the immune system. iiarjournals.orgpatsnap.complos.org These compounds can activate a wide range of immune functions, including the activation of Natural Killer (NK) cells, T cells, and macrophages. plos.org

Elucidation of Immune Cell Activation Pathways (Macrophages, NK Cells, T Cells)

Macrophages: Propagermanium has been shown to modulate the immune response by influencing the activity of macrophages. patsnap.com It can inhibit the mobilization and trafficking of monocytes/macrophages. iiarjournals.orgmdpi.com Some studies indicate that Propagermanium suppresses macrophage infiltration in various tissues, which is a key aspect of its anti-inflammatory effect. mdpi.comahajournals.orgnih.gov For instance, in a mouse model of atherosclerosis, oral administration of Propagermanium significantly reduced thioglycollate-induced macrophage infiltration into the abdominal cavity. ahajournals.org In contrast, other research suggests that Propagermanium and its hydrolysate, 3-(trihydroxygermyl) propanoic acid (THGP), can promote the differentiation of macrophages into the pro-inflammatory M1 phenotype, which is involved in anti-tumor immunity. mdpi.com This M1 polarization is mediated through the activation of the NF-κB signaling pathway. mdpi.com Propagermanium has also been found to affect macrophage function in the liver, reducing the production of tumor necrosis factor-alpha (TNF-α). nih.gov

Natural Killer (NK) Cells: Propagermanium is known to activate NK cells. iiarjournals.orgresearchgate.net Studies have shown that oral administration of Ge-132 in mice led to increased NK cell activity in spleen cells. researchgate.net Further research in patients with refractory cancers revealed that Propagermanium administration increased the population of mature, cytolytic CD16+/CD56Dim NK cells, enhancing their ability to induce apoptosis in cancer cells. iiarjournals.orgiiarjournals.orgnih.gov

T Cells: The immunomodulatory effects of Propagermanium also extend to T cells. iiarjournals.orgwikipedia.org It has been shown to activate cytotoxic T cells, which are crucial for destroying virus-infected cells. iiarjournals.org In a mouse model of liver injury, Propagermanium prevented the infiltration of CD4-positive T-lymphocytes into the liver. nih.gov However, in another model of T-cell-mediated hepatitis, it did not affect the infiltration of CD4-positive cells but did reduce the infiltration of other leukocytes. nih.gov

Role in Cytokine and Interferon Induction

A significant aspect of the immunomodulatory action of organogermanium compounds is their ability to induce the production of cytokines and interferons. nih.govscirp.org Propagermanium is considered an interferon inducer. nih.govresearchgate.net

Oral administration of Ge-132 has been found to induce significant levels of interferon-gamma (IFN-γ) in the serum of mice. nih.govresearchgate.net This induction of IFN-γ is crucial for the activation of macrophages and the enhancement of their phagocytic activity. patsnap.com Propagermanium also enhances the production of alpha/beta interferon (IFN-α/β) in virally infected human peripheral blood mononuclear cells and in mice infected with the influenza virus. nih.gov

Beyond interferons, Propagermanium influences a range of other cytokines. In a model of liver injury, it was shown to reduce IFN-γ production by 53% and also significantly inhibited the production of interleukin-12 (B1171171) (IL-12). nih.gov In a different study on T-cell-mediated hepatitis, Propagermanium treatment led to a significant inhibition of TNF-α production without affecting IFN-γ, IL-10, IL-4, and IL-12 production. nih.gov Furthermore, in a model of cerebral ischemia, Propagermanium treatment inhibited the release of multiple inflammatory cytokines, including TNF-α, IFN-γ, IL-1β, IL-6, IL-12, IL-17, and IL-23. nih.gov

Effects on Lymphoid Organ Development

The lymphatic or lymphoid system is a critical part of the immune system, comprising primary and secondary lymphoid organs where lymphocytes are produced and activated. wikipedia.orgufrgs.br Primary lymphoid organs include the bone marrow and thymus, while secondary organs include the spleen and lymph nodes. wikipedia.orgufrgs.brkoracademy.com Research into the effects of organogermanium compounds on the development of these organs has produced some varied results. One study reported that Germanium citrate (B86180) significantly increased the weight of the thymus and spleen in mice. scirp.org However, other studies found that additional organogermanium had no significant effects on the growth of immune organs in broilers and that a compound known as Ge-201 had no significant effect on the thymus and spleen index in mice. scirp.org These discrepancies suggest that the effects may be compound-specific or dependent on other experimental factors, indicating a need for further research in this area. scirp.org

Antioxidant Properties and Mechanistic Insights

Organogermanium compounds, including Propagermanium, exhibit antioxidant properties, contributing to their biological effects. patsnap.comontosight.aiscirp.orgwebmd.com They can help protect cells from damage caused by oxidative stress. patsnap.com

Mechanisms of Free Radical Scavenging by Organogermanium Compounds

Organogermanium compounds are capable of scavenging free radicals, thereby enhancing the body's antioxidant capacity. scirp.org The proposed mechanisms for this activity are twofold. Firstly, due to the unique electronic layer structure of organogermanium, the outer electrons may act as free electrons that can scavenge free radicals. scirp.org Secondly, these compounds can increase the activity of endogenous antioxidant enzymes. scirp.org

Regulation of Cellular Redox Homeostasis

Cellular redox homeostasis is the dynamic process of maintaining a balance between oxidizing and reducing reactions within a cell. ebi.ac.uknih.govmdpi.com Organogermanium compounds contribute to this balance by modulating key cellular systems. researchgate.netbohrium.com

Ge-132 has been shown to increase the activity of crucial antioxidant enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). scirp.org In one study, Ge-132 significantly increased the activity of these enzymes in broilers. scirp.org It also showed antioxidant properties in liver tissues by reducing the activity of pro-oxidant enzymes like NADPH oxidases and xanthine (B1682287) oxidase, while increasing the activity of SOD and catalase. researchgate.net The hydrolysis product of Ge-132, 3-(trihydroxygermyl)propanoic acid (THGP), has been noted to exhibit antioxidant properties not associated with the direct absorption of reactive oxygen species (ROS), but rather through inhibiting the expression of genes linked to cell death and inflammation. researchgate.net

Furthermore, organogermanium compounds can reduce lipid peroxidation, thus protecting cell membranes from injury and lowering lipid peroxide levels in various tissues. scirp.orgmdpi.com Studies have shown that increasing the concentration of reduced glutathione (GSH) can stimulate immunity, and organogermanium's ability to scavenge ROS and increase GSH levels may be a foundational mechanism for its immunostimulatory effects. plos.org

Synergistic Antioxidant Effects with Co-Factors

The antioxidant capacity of the organogermanium compound Ge-132, the polymer form of THGP, can be significantly enhanced when combined with other antioxidant co-factors, demonstrating a synergistic effect. Research indicates that its antioxidant properties are not solely based on its intrinsic chemical structure but are amplified in the presence of other reducing agents. nih.govnih.gov This synergy has been observed in both synthesized complexes and dietary supplement formulations.

A notable example is the synthesis of a germanium sesquioxide with resveratrol (B1683913), which resulted in a compound with higher antioxidant activity than either Ge-132 or resveratrol administered separately. nih.govencyclopedia.pub Similarly, a derivative of ascorbic acid, an amide of trimethylgermylpropionic acid, was synthesized and found to possess high antioxidant properties. nih.gov

Table 1: Synergistic Antioxidant Effects of Ge-132 with Co-Factors

Co-Factor Observed Effect Reference
Resveratrol Synthesized complex showed higher antioxidant activity than the individual components. nih.govencyclopedia.pub
Ascorbic Acid Derivative A synthesized amide of trimethylgermylpropionic acid exhibited high antioxidant properties. nih.gov

Anti-Inflammatory Mechanisms of Organogermanium Compounds

The hydrolysate of Ge-132, 3-(trihydroxygermyl)propanoic acid (THGP), exerts notable anti-inflammatory effects through multiple, distinct molecular pathways. These mechanisms involve the direct modulation of key inflammatory signaling complexes and pathways, including the inflammasome, NF-κB, and specific cytokine expression.

Suppression of Inflammasome Activation Pathways

THGP has been shown to be a potent suppressor of inflammasome activation, a critical component of the innate immune response that, when overactivated, can lead to various inflammatory diseases. mdpi.comnih.gov The inflammasome activation process involves two main signals. THGP specifically targets the second signal by forming a complex with adenosine (B11128) triphosphate (ATP). mdpi.comnih.govmdpi.com This complexation with ATP inhibits its ability to activate the NLRP3 inflammasome, thereby preventing the activation of caspase-1 and the subsequent secretion of the highly pro-inflammatory cytokine Interleukin-1β (IL-1β). mdpi.comnih.govmdpi.com

This inhibitory action is ATP-dependent, as THGP does not suppress IL-1β secretion induced by lipopolysaccharide (LPS) alone (Signal 1). mdpi.comnih.gov Furthermore, THGP has been found to suppress pyroptosis, a form of inflammatory, caspase-1-dependent programmed cell death that is a direct consequence of inflammasome activation. mdpi.comnih.govsmolecule.com By targeting both ATP-dependent and ATP-independent pathways, THGP demonstrates potential as a broad-spectrum agent for inflammasome-related conditions. researchgate.netdntb.gov.uanih.gov

Inhibition of Nuclear Factor-κB (NF-κB) Translocation

A key mechanism underlying the anti-inflammatory action of THGP is its ability to inhibit the translocation of Nuclear Factor-κB (NF-κB) into the nucleus. researchgate.netmdpi.com NF-κB is a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes. nih.gov Under inflammatory conditions, such as stimulation with LPS, THGP has been demonstrated to suppress the nuclear translocation of NF-κB. researchgate.netmdpi.com

In one study involving THP-1 cells stimulated with LPS, THGP treatment significantly reduced the percentage of cells showing nuclear NF-κB, from 47% in the stimulated group to 27%. mdpi.com This inhibition prevents NF-κB from binding to the promoter regions of its target genes, thereby downregulating the inflammatory response. This effect is believed to be mediated, at least in part, through the adenosine-NR4A2 signaling pathway. mdpi.com

Modulation of Proinflammatory Cytokine Expression (TNF-α, IL-6)

As a direct consequence of inhibiting NF-κB translocation and other inflammatory pathways, THGP effectively modulates the expression of major proinflammatory cytokines, including Tumor necrosis factor-alpha (TNF-α) and Interleukin-6 (IL-6). mdpi.com The reduced nuclear presence of NF-κB leads to a decrease in the mRNA expression of these cytokines. researchgate.netmdpi.com

Studies have reported that Ge-132 (and its hydrolysate THGP) suppresses the expression of TNF-α and IL-6 in mouse mammary cells stimulated with LPS. mdpi.com This suppressive effect on key cytokines is also considered the basis for its observed efficacy in animal models of rheumatic diseases, which are characterized by excessive secretion of TNF-α and IL-6. mdpi.com However, THGP did not decrease the secretion of IL-6 in one study where inflammation was not ATP-dependent, highlighting the specificity of its mechanisms. mdpi.comresearchgate.net

Table 2: Modulation of Proinflammatory Cytokines by THGP/Ge-132

Cytokine Effect Cellular Context Reference
TNF-α Reduced mRNA expression and secretion. LPS-stimulated THP-1 cells; Mouse mammary cells. nih.govmdpi.com
IL-6 Reduced mRNA expression and secretion. LPS-stimulated THP-1 cells; Mouse mammary cells. nih.govmdpi.com

Adenosine-NR4A2 Signaling in Anti-Inflammatory Action

Beyond its interaction with ATP, THGP employs a distinct and novel mechanism for its anti-inflammatory effects involving adenosine and the nuclear receptor NR4A2. mdpi.comnih.gov THGP has been found to form a complex with adenosine, which possesses a cis-diol structure. researchgate.netmdpi.com This complex formation inhibits the degradation of adenosine by its metabolizing enzymes. mdpi.comnih.gov

The resulting increase in local adenosine concentration activates the adenosine-NR4A2 signaling pathway. mdpi.comnih.gov The activation of this pathway is responsible for the ATP-independent anti-inflammatory actions of THGP, including the suppression of NF-κB nuclear translocation and the subsequent reduction in TNF-α and IL-6 expression. mdpi.comnih.govsciprofiles.com This dual mechanism, targeting both ATP-dependent and adenosine-dependent pathways, underscores the compound's multifaceted approach to dampening inflammation. mdpi.com

Antimicrobial and Antiviral Activity Profiles and Underlying Mechanisms

In addition to its anti-inflammatory and antioxidant properties, the organogermanium compound Ge-132 has demonstrated both antimicrobial and antiviral activities. These effects appear to be primarily mediated through the modulation of the host immune system rather than direct action on the pathogens themselves. srce.hrnih.govjst.go.jp

The antibacterial properties of Ge-132 have been investigated against a panel of human pathogens. researchgate.net Research shows it exhibits inhibitory activity against several Gram-positive and Gram-negative bacteria. The effect was more pronounced against Gram-positive strains. researchgate.net

Table 3: Antibacterial Spectrum of Ge-132

Bacterial Species Activity Reference
Bacillus subtilis Inhibitory researchgate.net
Streptococcus pyogenes Inhibitory researchgate.net
Methicillin-resistant Staphylococcus aureus (MRSA) Inhibitory researchgate.net
Aeromonas veronii Inhibitory researchgate.net
Klebsiella pneumoniae Inhibitory researchgate.net
Pseudomonas aeruginosa Inhibitory researchgate.net

The antiviral activity of Ge-132 has been particularly noted in studies with influenza virus. nih.govscirp.org Oral administration of Ge-132 to mice infected with an influenza A virus (H2N2) strain resulted in a significant protective effect, evidenced by increased survival rates, prolonged mean survival time, inhibition of lung consolidation, and a reduction in lung viral titers. nih.gov

The underlying mechanism for this antiviral effect is not direct virucidal or virostatic action, as no such activity was observed in vitro. nih.gov Instead, the protective effects are attributed to the compound's immunomodulatory capabilities. srce.hrnih.gov Specifically, Ge-132 administration leads to a significant augmentation of Natural Killer (NK) cell activity. nih.gov It may also enhance the production of interferons, such as IFN-α/β and IFN-γ, which play a crucial role in antiviral defense. srce.hrnih.gov This suggests that Ge-132 acts as an immune response modifier, strengthening the host's ability to combat viral infections. srce.hrresearchgate.net

Inhibition of Microbial Growth and Propagation

While direct, broad-spectrum antimicrobial activity is not the most prominent feature of Ge-132, its influence on microbial infections is primarily attributed to its immunomodulatory effects rather than a direct toxic action on the microbes themselves. Research indicates that Ge-132 can activate various components of the immune system, such as macrophages and natural killer (NK) cells, which are crucial for clearing microbial pathogens. jst.go.jpscirp.org This host-mediated mechanism suggests that the compound enhances the body's natural defenses against infections. gelest.com

Some studies have explored the impact of Ge-132 and its derivatives on specific microorganisms. For instance, its application in treating chronic hepatitis B in Japan is well-documented, highlighting its role in combating viral infections. nafkam.nomdpi.com The mechanism is thought to involve the induction of interferon-γ (IFN-γ) and the activation of cytotoxic T cells and NK cells, which target virus-infected cells. scirp.orgnih.gov

Table 1: Investigated Microbial-Related Activities of Ge-132

Activity Organism/System Studied Observed Effect Reference
Antiviral Hepatitis B Virus (HBV) Approved for treatment in Japan; activates cytotoxic T cells and NK cells. nafkam.nonih.gov

Mechanisms of Antiviral Action and Inflammation Modulation

The antiviral and anti-inflammatory properties of Ge-132 and its hydrolysate, THGPA, are intricately linked and represent the most studied aspects of their biological activity. The compound is proposed to have effects against various viruses, including influenza and human papillomavirus (HPV), primarily through the stimulation of IFN-γ production and the enhancement of NK cell and macrophage activity. scirp.orgpatsnap.com

The anti-inflammatory actions of THGPA are multifaceted. A key mechanism involves the suppression of the inflammasome, a protein complex that drives the secretion of potent pro-inflammatory cytokines like interleukin-1β (IL-1β). smolecule.commdpi.commdpi.com THGPA has been shown to form a complex with adenosine triphosphate (ATP), which is a critical signal for inflammasome activation. smolecule.commdpi.com By sequestering ATP, THGPA inhibits the assembly of the inflammasome and subsequent IL-1β secretion. mdpi.com

Furthermore, THGPA can modulate inflammatory signaling pathways independent of ATP complexation. It has been found to form a complex with adenosine, which prevents its degradation and leads to the activation of the adenosine-NR4A2 signaling pathway. mdpi.com This, in turn, suppresses the nuclear translocation of NF-κB, a key transcription factor for pro-inflammatory cytokines like TNF-α and IL-6. mdpi.com Propagermanium has also been identified as an inhibitor of the C-C chemokine receptor type 2 (CCR2), which plays a role in the chemotaxis of monocytes and macrophages to sites of inflammation. nih.govresearchgate.net

Table 2: Mechanisms of Antiviral and Anti-inflammatory Action

Mechanism Target Outcome Reference
Interferon-γ Induction Immune System Enhanced antiviral and immunomodulatory response. jst.go.jpscirp.org
Inflammasome Inhibition ATP, Inflammasome Complex Suppression of IL-1β secretion. smolecule.commdpi.comdntb.gov.ua
Adenosine Signaling Adenosine, NR4A2 Reduced expression of TNF-α and IL-6. mdpi.com

Other Reported Biological Functions and Mechanistic Postulations

Neurotropic Effects of Organogermanium Derivatives

The influence of organogermanium compounds on the nervous system has been a subject of investigation. Studies on cell cultures have demonstrated that Ge-132 can promote the proliferation of SH-SY5Y cells, a human neuroblastoma cell line often used as a model for neuronal cells. jst.go.jp This proliferative effect was dose-dependent and suggests a potential role in neuronal growth and maintenance. jst.go.jp

Furthermore, Ge-132 has been shown to possess antioxidant properties that could be neuroprotective. In SH-SY5Y cells, pre-incubation with Ge-132 suppressed the intracellular production of reactive oxygen species (ROS) and the levels of carbonylated proteins induced by hydrogen peroxide, a model of oxidative stress. jst.go.jp This antioxidant activity points towards a mechanism for protecting neuronal cells from oxidative damage, which is implicated in various neurodegenerative conditions. While spirogermanium (B1201630), another organogermanium compound, has been associated with neurotoxicity, Ge-132 is reported to have low toxicity. jst.go.jpresearchgate.net

Cardioprotective and Vasodilating Mechanisms

The potential cardioprotective effects of propagermanium are primarily linked to its anti-inflammatory properties. By inhibiting the MCP-1/CCR2 pathway, which is associated with inflammation in cardiovascular and renal diseases, propagermanium may help to mitigate tissue damage. nih.gov Preclinical studies in rodent models of diabetes have shown that propagermanium can improve albuminuria, suggesting a protective effect on the kidneys, which is closely linked to cardiovascular health. nih.gov

While direct vasodilating mechanisms are not extensively detailed in the available literature, the compound's ability to modulate inflammatory pathways could indirectly contribute to improved vascular function. Chronic inflammation is a known factor in endothelial dysfunction and atherosclerosis. mdpi.com

Environmental Distribution and Biogeochemical Cycling of Organogermanium Compounds

Natural Occurrence and Speciation of Germanium in the Environment

Germanium is a sparsely distributed element in the Earth's crust, with an average concentration of about 1.6 μg/g. researchgate.net It is typically found in association with silicate (B1173343) minerals and in certain sulfide (B99878) ores, particularly those of zinc. publish.csiro.au The environmental speciation of germanium is complex, involving both inorganic and, to a lesser extent, organometallic forms.

In terrestrial environments, germanium is primarily found in soils originating from the weathering of germanium-containing rocks like basalts and amphibolites. researchgate.net Its concentration and mobility in soils are controlled by factors such as pH, the presence of secondary clays (B1170129) and iron oxyhydroxides, and the amount of soil organic matter. nih.govembrapa.br

In aquatic systems, germanium concentrations vary widely. Freshwaters typically exhibit concentrations in the range of 0.05 to 0.1 µg/L, where it is expected to exist as germanic acid (Ge(OH)₄) at pH levels below 8. publish.csiro.au In contrast, surface oceanic waters have much lower dissolved germanium concentrations, sometimes as low as 0.3 ng/L. publish.csiro.au The only naturally occurring organogermanium compounds that have been identified in natural waters are monomethylgermanium (MMGe) and dimethylgermanium (DMGe). researchgate.netcas.cz These methylated forms are believed to be the result of microbial activity in areas with germanium-rich minerals. researchgate.net They are subsequently leached into rivers and eventually transported to the open ocean. researchgate.net In seawater, MMGe and DMGe are found in concentrations of approximately 20-28 ng/L and 5-8 ng/L, respectively. cas.cz

Table 1: Typical Concentrations of Germanium Species in Different Environmental Compartments

Environment Germanium Species Typical Concentration Range
Earth's Crust Total Germanium ~1.6 μg/g researchgate.net
Terrestrial Soils Total Germanium Varies with parent rock researchgate.netnih.gov
Freshwater Inorganic Germanium 0.05 - 0.1 µg/L publish.csiro.au
Freshwater Methylated Species Scarcely detectable cas.cz
Seawater Monomethylgermanium (MMGe) 20 - 28 ng/L cas.cz
Seawater Dimethylgermanium (DMGe) 5 - 8 ng/L cas.cz
Seawater Inorganic Germanium Single or below ng/L cas.cz

Plants absorb germanium from the soil, and the extent of this uptake varies among different plant species. nih.govbioresearch.ro It is generally assumed that plants take up germanium in the form of uncharged, monomeric germanic acid. researchgate.net The transfer of germanium from soil to plants is typically low. nih.gov

Research has shown that the form of germanium supplied to plants influences its distribution within the plant. When treated with organic germanium (Ge-132), it tends to accumulate primarily in the roots. researchgate.net In contrast, treatment with inorganic germanium leads to higher accumulation in the leaves. researchgate.net Interestingly, the total germanium content in vegetables treated with the organic form Ge-132 was found to be 2 to 4.5 times higher than in those treated with inorganic germanium across all tested concentrations. researchgate.net

While silicon-accumulating plants like grasses also take up germanium, studies have revealed that the majority of the germanium accumulated in the leaves is not incorporated into phytoliths (amorphous silica (B1680970) bodies). researchgate.net Instead, it is more diffusely distributed within the leaf tissue, suggesting a significant role for organic matter in the biogeochemical cycling of germanium within plants. researchgate.net

Biogeochemical Transformations and Fate of Organogermanium Species

The transformation and ultimate fate of organogermanium compounds in the environment are governed by various biogeochemical processes. These processes include their formation, degradation, and interactions with other elements and compounds.

The primary pathway for the formation of natural organogermanium compounds, specifically MMGe and DMGe, is believed to be through biomethylation by microorganisms. researchgate.net This process is thought to occur in continental zones containing minerals rich in germanium. researchgate.net

The degradation of organogermanium compounds can also occur in the environment. For instance, some microorganisms have been found to biodegrade certain organogermanium compounds, which could reduce their potential environmental impact. ontosight.ai Additionally, organogermanium compounds like silanes and germanes can react with ozone, leading to their decomposition into germanols and digermoxanes. acs.org

Germanium and silicon, both Group 14 elements, exhibit very similar chemical characteristics and biogeochemical behaviors, so much so that germanium is often considered a heavy isotope of silicon in this context. researchgate.net The molar ratio of germanium to silicon (Ge/Si) in many geochemical systems is a useful tracer for understanding silicon cycles. researchgate.netbohrium.com

Despite their similarities, fractionation between germanium and silicon can occur in various environmental processes. bohrium.com For example, while both elements are taken up by siliceous organisms like diatoms, there can be preferential uptake or rejection, leading to variations in the Ge/Si ratio. publish.csiro.augfz-potsdam.de In soils, germanium can be sequestered by secondary clays and iron oxyhydroxides. embrapa.br Vegetation also plays a role in the cycling of both elements, with studies showing that a significant portion of silicon released from weathering is taken up by plants. soton.ac.ukifremer.fr

Analytical Methodologies for Environmental Germanium Speciation

The determination of germanium species in environmental samples at trace and ultra-trace levels presents analytical challenges due to their low concentrations. cas.cz Several advanced analytical techniques are employed for this purpose.

The most suitable methods for determining germanium at these low levels are atomic spectrometric techniques. researchgate.net These include:

Graphite Furnace Atomic Absorption Spectrometry (GF-AAS)

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) researchgate.net

For speciation analysis, which involves distinguishing between different forms of germanium, hyphenated techniques are the most effective. pjoes.com These methods combine a separation technique with a sensitive detection method. A prominent example is Hydride Generation-Cryotrapping-Inductively Coupled Plasma-Mass Spectrometry (HG-CT-ICP-MS) . cas.czspeciation.net This technique is currently considered one of the most sensitive and accurate methods for germanium speciation in environmental waters. embrapa.brcas.cznih.gov It involves converting the germanium species into volatile hydrides, which are then trapped at low temperatures and subsequently separated and detected by ICP-MS. speciation.netnih.gov Recent advancements using ICP-MS/MS have further improved sensitivity and reduced interferences, achieving detection limits as low as 0.015 ng/L for inorganic germanium and even lower for methylated species. speciation.netnih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name Chemical Formula/Abbreviation
Germanium Ge
Monomethylgermanium MMGe
Dimethylgermanium DMGe
Germanic acid Ge(OH)₄
Silicon Si
Germanium tetrachloride GeCl₄
Ethanol C₂H₅OH
Water H₂O
Germane (B1219785), ethylhydroxyoxo- C₂H₆GeO₂
Germanols R₃GeOH
Digermoxanes (R₃Ge)₂O
Ozone O₃
Ge-132 (poly-trans-[(2-carboxyethyl)germasesquioxane]) (GeCH₂CH₂COOH)₂O₃
3-(trihydroxygermyl)propanoic acid THGP
β-(trihydroxygermyl)phenylalanine GPhe
N-acetyl-β-(trihydroxygermyl)phenylalanine N-Ac-GPhe

Future Directions and Emerging Frontiers in Organogermanium Research

Development of Novel Synthetic Routes for Architecturally Complex Organogermanium Compounds

The synthesis of organogermanium compounds has traditionally relied on methods like the alkylation of germanium halides with organolithium or Grignard reagents. wikipedia.org However, the future of the field lies in creating more sophisticated and architecturally complex molecules.

Current research is focused on:

Addition Reactions: Developing new protocols for the addition of germanium hydrides (hydrogermylation) across alkenes and alkynes is a key area of interest, providing efficient routes to functionalized organogermanes. sioc-journal.cnchemrxiv.org

Low-Coordinate Species: A major frontier is the synthesis of stable compounds featuring multiple bonds to germanium, such as germenes (>Ge=C<) and digermenes (>Ge=Ge<). wikipedia.orgmdpi.com These reactive species are typically stabilized with bulky substituents. The development of stable digermynes (containing Ge≡Ge triple bonds) has opened up new synthetic pathways, such as cycloaddition reactions to form novel cyclic digermenes. mdpi.comencyclopedia.pub

Complex Heterocycles: Researchers are exploring methods to create intricate three-dimensional frameworks, including germatranes and their sulfur-analogs, trithiagermatranes, which exhibit interesting biological activities. paperpublications.orgclockss.org The synthesis of saturated heterocyclic germanes through selective hydrogenation of aromatic germanes is also a promising strategy. researchgate.net

There is no published research detailing the synthesis of CID 71335679 in the context of organogermanium chemistry, as it is not an organogermanium compound.

In-Depth Mechanistic Characterization of Biological Activities at the Molecular Level

Many organogermanium compounds exhibit notable biological activity, including antitumor, immunomodulating, and antiviral properties. researchgate.netpharmacy180.com A significant future challenge is to move beyond phenomenological observations to a detailed, molecular-level understanding of their mechanisms of action.

Key research directions include:

Immunomodulation: The well-known compound Ge-132 (propagermanium) is believed to exert its antitumor effects not through direct cytotoxicity, but by stimulating the host's immune system. pharmacy180.com Future studies aim to elucidate the precise pathway, which appears to involve stimulating T-cells to produce interferon-gamma (IFN-γ), which in turn activates cytotoxic macrophages. nih.gov

Enzyme Inhibition: Certain organogermanium compounds have shown potential as enzyme inhibitors. clockss.org Identifying the specific target enzymes and characterizing the binding interactions at the molecular level using techniques like X-ray crystallography and advanced spectroscopy are crucial next steps.

DNA Interaction: Some studies suggest that certain organogermanium derivatives can penetrate DNA structures, which is a vital aspect of many anticancer drugs. tandfonline.com Probing the nature of these interactions is a key area for future investigation.

No biological activity related to organogermanium mechanisms has been reported for this compound.

Advancements in Computational Design and Prediction for Organogermanium Systems

Computational chemistry is becoming an indispensable tool in advancing organogermanium research. Theoretical models can predict the structures, properties, and reactivity of new compounds, guiding synthetic efforts and helping to interpret experimental results.

Emerging frontiers in this area include:

Structure and Bonding Analysis: Density Functional Theory (DFT) and other ab initio methods are used to understand the unique bonding in low-coordinate germanium species and to predict the stability of novel structures. researchgate.netscribd.com This is particularly important for germanium, as its primary isotope, 73Ge, has properties that make NMR spectroscopy challenging. mdpi.commdpi.com

Reaction Mechanism Simulation: Computational studies can map out potential energy surfaces for reactions, helping to understand mechanisms, such as the activation of Ge-H bonds in catalysis or the isomerization of complex molecules. researchgate.net

Designing for Function: A major goal is to use computational tools for the de novo design of organogermanium compounds with specific, pre-determined properties, whether for biological activity or materials science applications. This involves creating models that can accurately predict how structural modifications will impact function. researchgate.net

There are no computational studies in the literature that connect this compound to organogermanium systems.

Exploration of New Applications in Advanced Materials Science and Sustainable Catalysis

The unique electronic and structural properties of organogermanium compounds make them attractive candidates for new materials and catalysts. ontosight.ai

Future applications being explored are:

Semiconductors and Optics: Germanium is a known semiconductor, and organogermanium compounds are being investigated as precursors for depositing germanium-containing thin films and for creating nanomaterials with tailored optical and electronic properties. pharmacy180.comontosight.ai

Polymers: The development of methods to create Ge-containing polymers could lead to new materials with unique thermal, mechanical, or optical characteristics. mdpi.com

Sustainable Catalysis: Organogermanium compounds are being explored as catalysts for a variety of chemical transformations. ontosight.ai Cationic Ge(II) compounds, for instance, have been shown to be effective and sustainable catalysts for hydrosilylation, a key industrial process, offering an environmentally friendly alternative to precious metal catalysts. researchgate.net Gold-catalyzed cross-coupling reactions using aryl germanes also represent a promising area of research. acs.org

This compound has no documented applications in these areas of organogermanium research.

Research into Environmental Remediation and Sustainable Organogermanium Chemistry

As the use of organogermanium compounds expands, understanding their environmental fate and developing sustainable chemical practices is paramount.

Key areas of future research are:

Green Chemistry: A focus on developing environmentally friendly synthetic methods is growing. This includes using cost-effective and less toxic starting materials and promoting "wet chemical reduction" methods to synthesize germanium nanoparticles. scispace.com

Environmental Fate and Transport: Research is needed to understand how organogermanium compounds behave in the environment. Studies indicate they can be mobile in water and may be released into the atmosphere at high temperatures, highlighting the need for proper management. researchgate.net

Remediation Technologies: The unique reactivity of germane (B1219785) compounds is being investigated for potential use in environmental remediation. This could involve reacting with and degrading pollutants or removing contaminants from soil and water. numberanalytics.com

There is no information available linking this compound to environmental studies within organogermanium chemistry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.